Zirconium pyrophosphate

Vue d'ensemble

Description

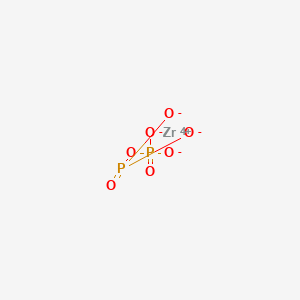

Zirconium pyrophosphate is an inorganic compound with the chemical formula ZrP₂O₇. It is a member of the zirconium phosphate family and is known for its unique structural and chemical properties. This compound is characterized by its high thermal stability, ion-exchange capabilities, and catalytic properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zirconium pyrophosphate can be synthesized through several methods. One common approach involves the co-precipitation method, where zirconyl chloride is reacted with phosphoric acid under controlled conditions. The reaction typically occurs at elevated temperatures, around 60°C, and involves the gradual addition of zirconyl chloride to a solution containing polyvinylpyrrolidone (PVP) to enhance the formation of nanostructured this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by calcining zirconium phosphite diphosphonate at high temperatures, typically around 600°C. This process results in the formation of mesoporous zirconium phosphate-pyrophosphate with a specific composition .

Analyse Des Réactions Chimiques

Redox Reactions

Zirconium pyrophosphate participates in redox processes, particularly in environmental and energy-related applications.

NO Reduction to N₂

ZrP₂O₇ acts as a reductant for nitric oxide (NO) elimination at elevated temperatures:

Reaction:

Key Findings:

-

Temperature Dependence: Complete NO conversion occurs at 800°C, while partial conversion (yielding a ZrP/ZrO₂ mixture) is observed at 700°C .

-

Byproducts: Red phosphorus forms as a side product, confirmed via combustion tests .

Table 1: NO Reduction Efficiency vs. Temperature

| Temperature (°C) | NO Conversion (%) | Products Identified |

|---|---|---|

| 650 | 0 | ZrP (no reaction) |

| 700 | 45 | ZrP, ZrO₂, N₂ |

| 800 | 100 | ZrO₂, N₂, P |

| Data derived from XRF and XRD analyses . |

Ion-Exchange Reactions

The layered structure of ZrP₂O₇ enables cation intercalation, critical for modifying its catalytic and electronic properties.

Mechanism:

Protons in Brønsted acid groups (P–OH) exchange with cations (e.g., Fe²⁺, Co²⁺, Ni²⁺) under controlled conditions .

Key Findings:

-

Intercalation Limits: Only cations smaller than 2.61 Å (e.g., Fe²⁺, Co²⁺) directly intercalate into α-ZrP’s interlayer cavities .

-

Oxidation Effects: Intercalated Fe²⁺ partially oxidizes to Fe³⁺ due to interactions with phosphate groups, as evidenced by XPS binding energy shifts (Fe 2p₃/₂ peaks at 712.4–713.0 eV vs. 709.0 eV for pure FeO) .

Table 2: Metal Intercalation in ZrP₂O₇

Acid-Base Reactions

ZrP₂O₇’s acidic phosphate groups facilitate proton-transfer reactions, critical for catalysis.

Esterification and Transesterification

ZrP₂O₇ catalyzes organic transformations via its Brønsted acidity:

Reaction (Esterification):

Key Findings:

-

Thermal Stability: Retains catalytic activity up to 600°C, enabling high-temperature applications .

-

Reusability: Maintains >90% activity after five cycles in esterification of acetic acid with ethanol .

Oxygen Evolution Reaction (OER)

Transition metal-modified ZrP₂O₇ enhances OER efficiency in alkaline media:

Reaction:

Key Findings:

-

Co-ZrP Catalyst: Exhibits an overpotential of 320 mV at 10 mA/cm², outperforming unmodified Co₃O₄ (380 mV) .

-

Stability: No phase degradation observed after 50 hours of operation .

Table 3: OER Performance of Metal-Modified ZrP₂O₇

| Catalyst | Overpotential (mV) | Tafel Slope (mV/dec) | Stability (h) |

|---|---|---|---|

| Co-ZrP | 320 | 45 | 50 |

| Fe-ZrP | 350 | 52 | 48 |

| Ni-ZrP | 370 | 60 | 45 |

| Electrochemical data from cyclic voltammetry . |

Interaction with Oxidizing Agents

ZrP₂O₇ reacts with strong oxidizers like HNO₃, forming phosphate-rich intermediates:

Reaction:

Key Findings:

-

Nitric Acid Resistance: Stable in 6M HNO₃ at 25°C but undergoes decomposition in concentrated HNO₃ at 80°C .

Structural Transformations

Thermal treatment induces phase changes:

Applications De Recherche Scientifique

Properties of Zirconium Pyrophosphate

This compound exhibits unique structural features that contribute to its functionality:

- Layered Structure : ZrP has a layered structure that allows for intercalation of various ions and molecules, enhancing its utility in catalysis and drug delivery.

- Ion-Exchange Capability : The acidic phosphate groups in ZrP enable ion-exchange reactions, which can modify its properties for specific applications.

- Thermal Stability : ZrP maintains stability at high temperatures, making it suitable for various industrial applications.

Applications in Catalysis

This compound is increasingly used as a catalyst or catalyst support in various chemical reactions:

- Heterogeneous Catalysis : Its acidity and porosity make ZrP an excellent candidate for catalyzing reactions such as esterification and transesterification .

- Electrocatalysis : Recent studies highlight its role in facilitating the oxygen evolution reaction (OER), crucial for energy conversion technologies .

Case Study: Electrocatalytic Activity

Research indicates that ZrP-based electrocatalysts demonstrate enhanced activity for OER due to their unique structural characteristics. The preparation method significantly influences their catalytic performance, with optimized conditions yielding higher efficiency .

Drug Delivery Systems

This compound has emerged as a promising nanocarrier for drug delivery:

- Anticancer Drug Delivery : ZrP's layered structure allows for the intercalation of anticancer agents, providing controlled release profiles and targeted delivery to tumor cells .

Case Study: Drug Intercalation

Studies have shown that ZrP can effectively encapsulate large inorganic complexes and drugs, enhancing their stability and bioavailability. This capability is particularly beneficial in developing therapies for cancer treatment .

Environmental Applications

This compound is also utilized in environmental remediation:

- Ion Exchange Materials : Its ion-exchange properties make ZrP suitable for adsorbing heavy metals from wastewater, thus contributing to pollution mitigation efforts .

Case Study: Heavy Metal Adsorption

Research demonstrates that modified ZrP materials can effectively remove cesium ions from aqueous solutions, showcasing their potential as effective ion-exchangers in environmental applications .

Comparison Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Esterification, OER | High activity and stability |

| Drug Delivery | Anticancer therapies | Controlled release and targeting |

| Environmental Remediation | Heavy metal adsorption | Effective pollutant removal |

Mécanisme D'action

The mechanism of action of zirconium pyrophosphate varies depending on its application. In catalysis, it often acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions. Its ion-exchange capabilities allow it to interact with various ions, making it useful in applications such as drug delivery and ion removal. The molecular targets and pathways involved include the coordination of zirconium ions with phosphate groups, which creates active sites for catalysis and ion exchange .

Comparaison Avec Des Composés Similaires

Zirconium phosphate (Zr(HPO₄)₂·H₂O): Known for its layered structure and ion-exchange properties.

Zirconium organophosphonates: These compounds combine zirconium with organic phosphonic linkages, offering enhanced thermal stability and catalytic properties.

Uniqueness: Zirconium pyrophosphate stands out due to its high thermal stability and mesoporous structure, which provide a large surface area for catalytic reactions. Its ability to undergo ion-exchange reactions and its catalytic efficiency in organic transformations make it a versatile compound in various scientific and industrial applications .

Activité Biologique

Zirconium pyrophosphate (ZrP) is a compound that has garnered attention for its potential biological applications, particularly in the fields of biomedicine and catalysis. This article explores the biological activity of ZrP, focusing on its interactions with biological systems, its applications in drug delivery, and its role in tissue engineering.

Overview of this compound

This compound is a layered material that can intercalate various organic molecules, making it a promising candidate for drug delivery systems. Its unique structure allows for the encapsulation and controlled release of bioactive compounds, enhancing their therapeutic efficacy.

1. Biocompatibility and Bioactivity

Research indicates that zirconium-based compounds, including ZrP, exhibit favorable biocompatibility. Studies have shown that ZrP can support cell proliferation and differentiation, particularly in osteoblasts, which are crucial for bone formation. For instance, a study demonstrated that zirconia-hybridized pyrophosphate-stabilized amorphous calcium phosphate (Zr-ACP) significantly increased osteoblast proliferation and alkaline phosphatase activity in vitro .

Table 1: Summary of Biological Activities of this compound

The biological activity of ZrP is largely attributed to its ability to release calcium and phosphate ions in a controlled manner. This release is essential for promoting mineralization and enhancing the osteogenic properties of surrounding tissues. The transient increase in medium pH upon ion release also contributes to an environment conducive to bone regeneration .

Case Study 1: Osteogenic Response

A study involving MC3T3-E1 mouse calvarial-derived osteoprogenitor cells showed that the addition of Zr-ACP resulted in significant increases in osteogenic markers such as alkaline phosphatase (ALP) and osteopontin (OPN). This suggests that Zr-ACP not only supports cell proliferation but also enhances differentiation into mature osteoblasts, which are vital for bone repair .

Case Study 2: Drug Delivery Applications

Zirconium phosphate has been explored as a drug carrier due to its ability to intercalate various therapeutic agents. A study highlighted the effectiveness of ZrP in vehiculating antibiotics and anti-inflammatory drugs, demonstrating its potential in targeted therapy . The layered structure allows for high loading capacities and sustained release profiles, which are critical for improving patient outcomes.

Research Findings

Recent advancements have focused on enhancing the properties of ZrP through hybridization with other materials. For example, zirconia-hybridized pyrophosphate has been shown to improve mechanical strength while maintaining biocompatibility . Moreover, studies on nano-silver loaded zirconium phosphate indicated enhanced antibacterial properties, making it suitable for applications in wound healing and infection control .

Table 2: Comparative Analysis of this compound Variants

| Variant | Biocompatibility | Mechanical Strength | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Zirconia-Hybridized ZrP | High | High | Moderate |

| Nano-Silver Loaded ZrP | High | Moderate | High |

Propriétés

IUPAC Name |

phosphonato phosphate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.Zr/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMQJHXKZCSMQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159484 | |

| Record name | Zirconium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-97-4 | |

| Record name | Zirconium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RTA4YS7BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.